![molecular formula C9H8BNO3 B7956146 6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate CAS No. 1690326-28-3](/img/structure/B7956146.png)
6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate
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Overview
Description
6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate is a boronic acid derivative with the molecular formula C9H8BNO3 and a molecular weight of 188.98 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . Some common synthetic routes include:
Gabriel-Colman Method: This method involves the use of phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This approach uses beta-arylethylamine and carbonyl compounds, cyclizing and condensing them in the presence of hydrogen chloride to form tetrahydroisoquinoline.
Pomeranz-Fritsch Method: This method employs aromatic aldehydes and aminoacetal as starting materials, producing isoquinolines through cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields, purity, and cost-effectiveness. The use of metal catalysts and catalyst-free processes in water has been explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different isoquinoline derivatives.
Reduction: Reduction reactions can convert it into other functionalized isoquinoline compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
Scientific Research Applications
6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways and targets depend on the particular isoquinoline derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A class of isoquinoline alkaloids with diverse biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with similar applications in medicine and industry.
Uniqueness
6-(Dihydroxyboranyl)isoquinolin-2-ium-2-olate is unique due to its boronic acid functional group, which imparts distinct chemical properties and reactivity compared to other isoquinoline derivatives . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-oxidoisoquinolin-2-ium-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-2-1-8-6-11(14)4-3-7(8)5-9/h1-6,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDPOCAGBGLAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=[N+](C=C2)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690326-28-3 |
Source
|
Record name | B-(2-Oxido-6-isoquinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1690326-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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